molecular formula C20H20O4 B5761677 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5761677
M. Wt: 324.4 g/mol
InChI Key: BUZOZHQHMZSLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and chemical biology research. This compound is structurally characterized by a 4-methyl-coumarin (chromen-2-one) core that is substituted with an ethyl group at the 6-position and a 2-methoxybenzyl (o-methoxybenzyl) ether group at the 7-position . The 2-methoxybenzyl group is a versatile protecting group for phenolic hydroxyls, making this compound a valuable intermediate or precursor in multi-step organic synthesis, particularly for constructing more complex coumarin-based molecules . Researchers investigate such protected coumarins for their potential as key intermediates in developing novel pharmaceutical candidates and bioactive probes. The core coumarin scaffold is widely studied for its diverse range of biological activities, which can include enzyme inhibition, antioxidant effects, and optical properties useful in developing fluorescent sensors . As a derivative, this compound serves as a crucial building block for exploring structure-activity relationships (SAR). Handling should be in accordance with good laboratory practices, and proper personal protective equipment should be worn. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific storage and handling information, please refer to the product's material safety data sheet (MSDS).

Properties

IUPAC Name

6-ethyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-14-10-16-13(2)9-20(21)24-19(16)11-18(14)23-12-15-7-5-6-8-17(15)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOZHQHMZSLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-methoxybenzyl chloride.

    Etherification: The key step involves the etherification of 4-methyl-2H-chromen-2-one with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Alkylation: The next step involves the alkylation of the resulting intermediate with ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6 and 7

Key structural analogs differ in substituents at positions 6 and 7, which critically affect electronic, steric, and functional properties:

Compound Name Position 6 Position 7 Substituent Position 4 Molecular Weight (g/mol) Key Properties/Activities References
6-Ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one Ethyl 2-Methoxybenzyloxy Methyl ~368.4 (calculated) High lipophilicity; potential CNS activity -
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Chloro 2,4-Dichlorobenzyloxy Phenyl 418.7 (CAS data) Enhanced electron-withdrawing effects; antimicrobial potential
3-(4-Fluorobenzyl)-7-(2-hydroxyethoxy)-4-methyl-2H-chromen-2-one (4d) - 2-Hydroxyethoxy Methyl 329.1 (ESI-MS) Improved aqueous solubility; anti-cholestasis activity
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (XZZ) Chloro Hydroxy Methyl 210.6 (Formula: C₁₀H₇ClO₃) Polar; antioxidant or enzyme inhibition
7-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one (21) - Thienopyrimidinyloxy Methyl 339.0 (LC-MS) Anticancer potential (high melting point: 275–276°C)
Key Observations:
  • Electronic Effects: Chloro substituents (e.g., in XZZ or compound) introduce electron-withdrawing effects, stabilizing the chromenone ring but reducing nucleophilic reactivity compared to ethyl or methoxy groups .
  • Bioactivity: Thienopyrimidinyloxy (compound 21) and dichlorobenzyloxy () substituents correlate with reported anticancer or antimicrobial activities, suggesting the target compound’s 2-methoxybenzyl group may similarly modulate target binding .

Structural and Crystallographic Insights

  • Crystal Packing : Bulky 7-position substituents (e.g., 2-methoxybenzyloxy) may induce disorder in crystal structures, as seen in , where mixed chloro and methylpropoxy substituents led to a 19:1 disorder ratio .
  • Software Tools : Programs like SHELX and WinGX () are critical for resolving such structural complexities, particularly for coumarins with flexible side chains .

Pharmacological and ADMET Considerations

  • Molecular Docking : highlights chromone congeners undergoing docking studies to assess binding to targets like kinases or cytochrome P450 enzymes. The target compound’s 2-methoxybenzyl group may enhance interactions with hydrophobic enzyme pockets .

Biological Activity

6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for various biological activities. This compound is notable for its unique structure, which includes an ethyl group and a methoxybenzyl moiety, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant effects, supported by recent research findings.

Molecular Formula: C20_{20}H20_{20}O4_4
Molecular Weight: 324.37 g/mol
IUPAC Name: 6-ethyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one
CAS Number: 374764-22-4

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involves the suppression of the MAPK and NF-κB signaling pathways, which are crucial in inflammatory responses .

Cytokine Effect of Compound
TNF-αDecreased
IL-6Decreased

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The specific mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals effectively. This property is attributed to the presence of phenolic hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

The biological effects of this compound are mediated through several molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Interaction: It can interact with specific receptors that modulate inflammatory responses.
  • Signaling Pathways: It modulates pathways such as NF-kB and Nrf2, influencing oxidative stress responses and inflammation .

Case Studies

Several studies have documented the efficacy of this compound:

  • Inflammation Model Study:
    • Objective: To evaluate the anti-inflammatory effect in a mouse model.
    • Findings: Administration resulted in a significant reduction in inflammatory markers compared to control groups.
  • Antimicrobial Efficacy Study:
    • Objective: To assess the antimicrobial activity against Staphylococcus aureus.
    • Findings: The compound showed a minimum inhibitory concentration (MIC) value indicating effective antibacterial action.

Q & A

Q. Critical Parameters :

  • Reaction Temperature : Excess heat may lead to side reactions (e.g., demethylation of the methoxy group).
  • Catalyst Choice : Lewis acids (e.g., ZnCl₂) improve etherification yields but may require post-reaction neutralization .

Q. Example Optimization Table :

StepReagent/ConditionYield (%)Purity (HPLC)
Core FormationH₂SO₄, 80°C6592%
EtherificationK₂CO₃, DMF, 70°C7895%
PurificationEthyl acetate/hexane (3:7)8599%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

NMR Spectroscopy :

  • ¹H NMR : Identify substituents via characteristic shifts:
  • Methoxy protons: δ 3.8–4.0 ppm (singlet).
  • Chromen-2-one carbonyl: δ 6.1–6.3 ppm (C3-H) and δ 7.8–8.0 ppm (C4-CH₃) .
    • ¹³C NMR : Confirm the lactone carbonyl (δ 160–165 ppm) and aryl carbons.

IR Spectroscopy : Detect lactone C=O (1700–1750 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) stretches .

Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: 354.14) and fragmentation patterns.

Q. Methodological Answer :

Antimicrobial Activity :

  • Broth Microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Cytotoxicity :

  • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Enzyme Inhibition :

  • Fluorometric Assays : Target kinases (e.g., EGFR) or proteases linked to disease pathways .

Q. Methodological Answer :

Variation of Substituents :

  • Synthesize analogs with modified groups (e.g., replace 2-methoxybenzyl with 4-fluorobenzyl or alkyl chains) .

Pharmacophore Mapping :

  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or topoisomerase II) .

Quantitative SAR (QSAR) :

  • Correlate logP values (calculated via ChemAxon) with bioactivity data to identify hydrophobicity thresholds for efficacy .

Q. Example SAR Table :

AnalogSubstituentMIC (μg/mL)IC₅₀ (μM, HeLa)
Parent2-methoxybenzyl12.58.2
A4-fluorobenzyl8.35.1
BEthyl>5032.4

Advanced: How to resolve discrepancies in reported biological activities?

Q. Methodological Answer :

Assay Standardization :

  • Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 vs. DMEM) .

Metabolic Stability :

  • Test compound stability in liver microsomes to rule out rapid degradation causing false negatives .

Data Normalization :

  • Express activity relative to a internal standard (e.g., % inhibition vs. control) to account for batch-to-batch variability.

Case Study : A reported IC₅₀ of 10 μM in one study vs. 25 μM in another could arise from differences in serum content (e.g., 5% FBS vs. 10% FBS altering drug uptake) .

Advanced: What methods are used for crystallographic analysis of this compound?

Q. Methodological Answer :

Single-Crystal XRD :

  • Grow crystals via slow evaporation (solvent: chloroform/methanol 9:1) .
  • Use SHELXT for structure solution and SHELXL for refinement (Bruker D8 QUEST diffractometer) .

Key Parameters :

  • Disorder Handling : Apply PART commands in SHELXL for overlapping substituents (e.g., flexible methoxybenzyl group) .
  • Hydrogen Bonding : Analyze packing motifs (e.g., C=O···H-O interactions) via Mercury CSD software .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor0.048
Bond Length (C=O)1.214 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.